N2-Tryptophyllysine
Overview
Description
N2-Tryptophyllysine is a dipeptide formed from L-tryptophan and L-lysine residues. It is a bioactive chemical with a molecular formula of C17H24N4O3 and a molecular weight of 332.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N2-Tryptophyllysine can be synthesized through the condensation of L-tryptophan and L-lysine. The reaction typically involves the use of protective groups to prevent unwanted side reactions and to ensure the correct formation of the dipeptide bond . The synthesis may involve steps such as intramolecular alkylation, intermolecular alkylation, intramolecular acylation, and condensation .
Industrial Production Methods: These methods would likely include solid-phase peptide synthesis (SPPS) or solution-phase synthesis, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N2-Tryptophyllysine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amino and carboxyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N2-Tryptophyllysine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and reactions. In biology, it is studied for its role as a metabolite and its potential effects on protein functionality . In medicine, it is explored for its potential therapeutic applications, including its role in modulating protein functions under stress conditions . In industry, it is used in the development of bioactive compounds and as a research tool for studying metabolic pathways.
Mechanism of Action
The mechanism of action of N2-Tryptophyllysine involves its interaction with specific molecular targets and pathways. It is believed to modulate protein functions by influencing the structure and activity of proteins . The compound may act as a molecular switch in signaling networks, altering the signaling outcome and affecting various cellular processes .
Comparison with Similar Compounds
N2-Tryptophyllysine can be compared with other similar dipeptides, such as L-tryptophyl-L-lysine and N2-L-tryptophyl-L-lysine . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific bioactive properties and its potential role in modulating protein functions under stress conditions .
List of Similar Compounds:- L-Tryptophyl-L-lysine
- N2-L-Tryptophyl-L-lysine
- Tryptophyl-Lysine
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c18-8-4-3-7-15(17(23)24)21-16(22)13(19)9-11-10-20-14-6-2-1-5-12(11)14/h1-2,5-6,10,13,15,20H,3-4,7-9,18-19H2,(H,21,22)(H,23,24)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHDVYLBNKMLMB-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199717 | |
Record name | N2-Tryptophyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51790-14-8 | |
Record name | L-Tryptophyl-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51790-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-Tryptophyllysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051790148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-Tryptophyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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